molecular formula C9H12O2 B576660 (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid CAS No. 14734-13-5

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid

Cat. No.: B576660
CAS No.: 14734-13-5
M. Wt: 152.193
InChI Key: HRVGJQMCNYJEHM-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid (hereafter referred to by its systematic name) is a norbornene-derived carboxylic acid with a bicyclic framework and an acetic acid side chain. Its stereochemistry and functionalization confer unique reactivity in bioorthogonal chemistry and drug discovery.

Properties

IUPAC Name

2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVGJQMCNYJEHM-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650817
Record name [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14734-13-5
Record name [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl Acrylate Route

The most widely documented method involves cyclopentadiene (14 ) reacting with ethyl acrylate under reflux conditions in benzene to yield ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (15 ). Key parameters include:

ParameterValueSource
SolventBenzene
TemperatureReflux (~80°C)
Reaction Time36 hours
Yield74 g (crude)

Subsequent hydrolysis of 15 with potassium hydroxide in ethanol produces the carboxylic acid derivative (16 ), which is further functionalized.

Isotopic Labeling via [1,2-13C2] Acetic Acid

For carbon-13 labeled analogues, ethyl [1,2-13C2]acrylate is synthesized via a Wittig reaction using [1,2-13C2]acetic acid. The labeled dienophile undergoes Diels-Alder cyclization with cyclopentadiene to yield [2,8-13C2]-labeled norbornene esters (Fig. 1 ).

Functionalization of the Norbornene Core

Nitromethylation and Reduction

Compound 16 is nitromethylated using nitromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in chloroform to introduce a nitro group at the 2-position, forming 21 . Reduction of the nitro group employs iron powder and ammonium chloride in ethanol/water, yielding the amine derivative 23 .

Decarboxylation and Olefin Formation

Biscarboxylic acid 62 undergoes Pb(OAc)4-mediated bisdecarboxylation in pyridine at 75°C to generate olefin 63 . This step is critical for introducing unsaturation:

Pb(OAc)4+RCOOHRH+CO2+Pb(OAc)2\text{Pb(OAc)}_4 + \text{RCOOH} \rightarrow \text{RH} + \text{CO}_2 + \text{Pb(OAc)}_2

Hydroboration-Oxidation and Ketone Formation

Olefin 63 is subjected to hydroboration-oxidation with BH3- Me2S followed by H2O2 to produce alcohol 64 . Subsequent oxidation with Jones reagent (CrO3 in H2SO4/acetone) at 0°C yields ketone 65 :

RCH2OHCrO3RC(O)OH\text{RCH}_2\text{OH} \xrightarrow{\text{CrO}_3} \text{RC(O)OH}

Final Carboxylic Acid Synthesis

Hydrolysis of Esters

Ethyl ester intermediates (e.g., 15 ) are hydrolyzed using NaOH in ethanol/water to the free acid. For example, hydrolysis of 21 gives 2-((1S*,2S*,4S*)-2-(nitromethyl)bicyclo[2.2.1]hept-5-en-2-yl)acetic acid (22 ).

Acid-Catalyzed Cyclization

In isotopic labeling routes, the aldehyde intermediate from ester hydrolysis undergoes Wittig reaction with Ph3P=CHCO2Et to form the vinyl derivative, which isomerizes to the target acid under acidic conditions.

Purification and Characterization

Crude products are purified via:

  • Column Chromatography : Using silica gel with EtOAc/n-hexane gradients.

  • Crystallization : p-Toluenesulfonic acid (p-TsOH) facilitates crystallization of amine salts.

  • Distillation : For low-boiling intermediates under reduced pressure (40 mmHg).

Key characterization data includes:

  • ESI-HRMS : m/z 182.1176 ([M+H]+) for C10H16NO2.

  • 13C NMR : δ 176.51 (COOH), 142.46–125.33 (olefinic carbons).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Isotopic IncorporationSource
Ethyl Acrylate Route7295None
13C-Labeled Route689998% at C2/C8

The ethyl acrylate route offers scalability (72% yield over 5 steps), while the isotopic method achieves high labeling efficiency for tracer studies.

Challenges and Optimizations

  • Steric Hindrance : The norbornene core’s rigidity complicates functionalization at the 2-position, necessitating bulky bases like DBU.

  • Isomer Separation : Endo/exo isomers from Diels-Alder reactions require careful chromatography or crystallization.

  • Decarboxylation Efficiency : Pb(OAc)4 stoichiometry must exceed 2 equivalents to ensure complete bisdecarboxylation.

Applications in Synthesis

  • Polymer Chemistry : As a comonomer in ethylene-propylene-diene monomer (EPDM) rubbers.

  • Medicinal Chemistry : Precursor to γ-aminobutyric acid (GABA) analogues with neuroactive properties.

  • Isotopic Tracers : 13C-labeled variants enable metabolic pathway tracing in biological systems .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Structure Functional Group Molecular Weight (g/mol) Key Applications Reference
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid Bicyclic core + acetic acid -COOH 152.19 Bioorthogonal conjugation, drug synthesis
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Bicyclic core + -COOH -COOH 138.16 Catalyst in asymmetric Diels-Alder reactions
Ethyl 3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate Bicyclic core + ethyl ester -COOEt 208.30 Flavor/fragrance industry
3-Amino-(1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Bicyclic core + amino and -COOH -NH₂, -COOH 167.17 Chiral building block for peptidomimetics
Methyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate Bicyclic core + methyl ester -COOMe 166.18 Intermediate in organocatalyst synthesis

Reactivity and Functional Differences

  • Carboxylic Acid vs. Ester Derivatives :

    • The parent acetic acid derivative exhibits higher polarity (LogP = 1.73) compared to its ester analogs (e.g., ethyl ester LogP = 2.95) . This affects solubility in aqueous vs. organic media.
    • Ester derivatives are more stable under basic conditions, whereas the carboxylic acid form is prone to decarboxylation at elevated temperatures .
  • Amino-Substituted Analogs: The 3-amino derivative (Table 1) shows enhanced nucleophilicity, enabling its use in peptide coupling reactions . However, its steric hindrance reduces IEDDA reaction rates compared to the acetic acid variant .
  • Stereochemical Impact :

    • The (1S,2S,4S) configuration ensures optimal spatial alignment for cycloadditions. For example, its exo/endo isomerism influences binding affinity in enzyme inhibitors .

Biological Activity

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid, also known as 2-(bicyclo[2.2.1]hept-5-en-2-yl)acetic acid, is a bicyclic compound with significant biological activity. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
CAS Number120-74-1
PubChem ID21584946
SolubilityVery soluble in water
Log P (octanol-water)1.23

Mechanisms of Biological Activity

The biological activity of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid is primarily attributed to its interaction with various receptors and enzymes:

  • Muscarinic Receptor Modulation : This compound exhibits activity as a modulator of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. It has been shown to influence contractile responses in smooth muscle tissues, which can be beneficial in treating respiratory diseases by relaxing bronchial muscles .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems .
  • Anti-inflammatory Effects : There is evidence indicating that bicyclic compounds can exhibit anti-inflammatory properties, which may be relevant for conditions such as asthma and other inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic applications of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid:

  • Study on Muscarinic Receptor Interaction : A study demonstrated that derivatives of bicyclo[2.2.1]heptane compounds modulate M3 muscarinic receptors effectively, leading to significant bronchodilation in animal models . This suggests potential applications in asthma treatment.
  • Antioxidant Activity Assessment : Research indicated that compounds with similar structures could reduce oxidative damage in cellular models by scavenging free radicals . This property is crucial for developing drugs aimed at neurodegenerative diseases where oxidative stress plays a key role.

Comparative Biological Activity

The following table summarizes the biological activities of related bicyclic compounds compared to (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid:

Compound NameMuscarinic ActivityAntioxidant ActivityAnti-inflammatory Activity
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acidModerateYesYes
Bicyclo[3.3.0]octane derivativesHighModerateNo
Bicyclo[4.4.0]decane derivativesLowYesModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylacetic acid, and how do reaction conditions influence stereochemical outcomes?

  • The compound can be synthesized via multi-step organic reactions, including cyclization and functional group modifications. For example, reduction of the carboxylic acid derivative using LiAlH₄ in dry ether yields the corresponding alcohol, followed by esterification with DIC/DMAP catalysts to introduce functional groups . Stereochemical control is critical; column chromatography is often employed to isolate enantiomerically pure forms, as demonstrated in the separation of endo and exo isomers .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups. For instance, distinct shifts for bridgehead protons (δ ~1.5–2.5 ppm) and carboxylic acid protons (δ ~10–12 ppm) are diagnostic . IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups (~2500–3500 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 152.19 g/mol) .

Q. How does the bicyclo[2.2.1]heptene scaffold influence the compound’s physicochemical properties?

  • The rigid norbornene framework enhances thermal stability and reduces conformational flexibility, which can improve binding specificity in host-guest interactions. Computed properties include a logP of ~1.73 (indicating moderate lipophilicity) and a polar surface area (PSA) of 37.3 Ų, suggesting moderate solubility in polar solvents .

Advanced Research Questions

Q. What mechanistic insights explain the formation of multiple products when reacting this compound’s derivatives with epoxides?

  • Reactions with epoxides (e.g., 2-(phenoxymethyl)oxirane) proceed via nucleophilic ring-opening, where the bicyclo scaffold’s steric environment directs regioselectivity. For example, amine derivatives form amino alcohols via 1:1 or 1:2 reagent ratios, depending on steric hindrance and electronic effects . Computational modeling (e.g., DFT) can predict transition states to rationalize product distributions .

Q. How can computational tools guide the design of derivatives for targeted biological activity, such as protease inhibition?

  • PubChem and Reaxys databases provide structural and reactivity data for derivatives. For instance, derivatives of this compound have been co-crystallized with SARS-CoV-2 main protease (PDB ID: 7BZR), revealing hydrogen-bonding interactions with catalytic residues . Molecular docking (e.g., AutoDock Vina) and MD simulations optimize binding affinity while maintaining metabolic stability .

Q. What strategies mitigate challenges in scaling up synthesis while preserving enantiomeric purity?

  • Flow chemistry enables precise control over reaction parameters (e.g., residence time, temperature) to minimize racemization. A reported protocol achieved 99% yield for a related ester derivative using continuous-flow conditions . Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiopurity at scale .

Q. How do structural modifications (e.g., esterification, amidation) alter the compound’s toxicity profile?

  • Introducing electron-withdrawing groups (e.g., trifluoromethyl benzoate) can reduce mutagenicity by stabilizing the carboxylate moiety. In vitro assays (Ames test, micronucleus assay) are recommended for evaluating genotoxicity, while LogP adjustments (e.g., via ester prodrugs) improve bioavailability .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar bicyclo derivatives: How should researchers validate synthetic protocols?

  • Variations in yields (e.g., 81% vs. 99%) arise from differences in catalyst purity, solvent drying, or stereochemical retention. Reproducibility requires strict adherence to anhydrous conditions (e.g., molecular sieves for LiAlH₄ reactions) and real-time monitoring via TLC/GC-MS .

Q. Conflicting logP values across databases: Which computational models are most reliable?

  • Experimental logP (e.g., 1.73 ) should be prioritized over predicted values. Consensus models like XLogP3 or AlogPS show higher accuracy for rigid bicyclic systems compared to fragment-based methods .

Methodological Recommendations

Parameter Best Practices References
Stereochemical Analysis Use chiral columns (e.g., Chiralpak IA) with hexane/IPA gradients for HPLC resolution.
Toxicity Screening Prioritize in silico tools (e.g., ProTox-II) followed by Ames test validation.
Scale-Up Synthesis Implement flow chemistry with in-line IR monitoring to maintain reaction fidelity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.